(4-Aminophenyl)phosphonic acid CAS number 5337-17-7 properties
(4-Aminophenyl)phosphonic acid CAS number 5337-17-7 properties
Technical Whitepaper: (4-Aminophenyl)phosphonic Acid
CAS Number: 5337-17-7 Synonyms: 4-Phosphonoaniline, p-Aminophenylphosphonic acid Molecular Formula: C₆H₈NO₃P Molecular Weight: 173.11 g/mol [1]
Executive Summary
(4-Aminophenyl)phosphonic acid is a bifunctional organophosphorus building block critical to materials science and biomedical engineering. Characterized by a rigid aromatic core bridging a nucleophilic amine (-NH₂) and a strong chelating phosphonic acid (-PO₃H₂), it serves as a "molecular alligator clip." It anchors organic functionality to inorganic metal oxide surfaces (TiO₂, Al₂O₃, ZnO) with stability superior to silanes, particularly under physiological conditions. This guide details its physicochemical profile, synthesis via nitro-reduction, and protocols for generating self-assembled monolayers (SAMs) for biomedical implants and biosensors.
Physicochemical Profile
The compound exhibits zwitterionic character in aqueous media, significantly influencing its solubility and binding kinetics.
| Property | Specification | Technical Insight |
| Appearance | White to pale yellow crystalline powder | Oxidation of the amine group leads to darkening over time; store under inert gas. |
| Melting Point | >245°C (Decomposes) | High lattice energy due to intermolecular H-bonding network (zwitterionic). |
| pKa Values | pKa₁ ≈ 1.8 (P-OH), pKa₂ ≈ 7.5 (P-OH), pKa₃ ≈ 9.1 (-NH₃⁺) | At pH 7.4, the species is primarily anionic/zwitterionic, affecting electrophoretic mobility. |
| Solubility | Water (Hot), Dilute Acid/Base | Insoluble in non-polar organics (Hexane, DCM). Limited solubility in alcohols unless acidified. |
| Stability | Hydrolytically stable C-P bond | Unlike phosphate esters (C-O-P), the C-P bond resists enzymatic hydrolysis (phosphatases). |
Synthesis & Purification Pathway
The industrial and laboratory standard for synthesis involves the catalytic hydrogenation of 4-nitrophenylphosphonic acid. This route avoids iron sludge contaminants associated with Bechamp reduction.
Reaction Scheme: 4-NO₂-C₆H₄-PO₃H₂ + 3H₂ → (Pd/C) → 4-NH₂-C₆H₄-PO₃H₂ + 2H₂O
DOT Diagram: Synthesis Workflow
Critical Process Parameters:
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pH Control: The starting material is soluble in base. The product precipitates at its isoelectric point (pH ~3-4).
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Catalyst Poisoning: Phosphines can poison Pd catalysts; however, phosphonic acids are generally tolerated. Ensure the precursor is free of reduced P(III) species.
Surface Chemistry: The Phosphonate Anchor
(4-Aminophenyl)phosphonic acid is preferred over silanes for modifying metal oxides (Ti, Al, Zr) because phosphonate monolayers are more resistant to hydrolysis in saline environments.
Binding Mechanism: The acid undergoes condensation with surface hydroxyls (M-OH).
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Monodentate: One P-O-M bond (Reversible).
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Bidentate: Two P-O-M bonds (Stable).
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Tridentate: Three P-O-M bonds (Most Stable, requires specific lattice spacing).
DOT Diagram: Surface Binding Modes
Experimental Protocol: SAM Formation on Titanium
This protocol creates a functionalized surface for coupling biomolecules (e.g., RGD peptides) to titanium implants.
Materials:
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Polished Titanium (Ti-6Al-4V) or TiO₂ slides.
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Solvent: Methanol or Ethanol/Water (95:5).
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Equipment: Sonicator, Oven.[6]
Step-by-Step Methodology:
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Substrate Activation (Critical):
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Sonicate Ti substrates in acetone, then ethanol, then water (10 min each).
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Immerse in "Piranha Solution" (3:1 H₂SO₄:H₂O₂) for 30 min to generate surface -OH groups. (Warning: Piranha solution reacts violently with organics).
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Rinse copiously with deionized water and dry under N₂ stream.
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Deposition:
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Prepare a 1 mM solution of (4-Aminophenyl)phosphonic acid in Methanol.
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Note: If solubility is poor, add minimal water or heat gently to 40°C.
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Immerse activated Ti slides in the solution for 24 hours at room temperature in a sealed container (to prevent solvent evaporation).
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Annealing (The "Locking" Step):
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Remove slides and rinse with methanol to remove physisorbed layers.
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Place slides in an oven at 120°C for 2–4 hours .
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Causality: Heat drives the condensation reaction, converting hydrogen bonds to covalent P-O-Ti bonds (bidentate/tridentate formation).
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Validation:
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Contact Angle: Surface should become more hydrophilic (due to -NH₂) compared to bare Ti, or hydrophobic if the amine is protected.
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XPS: Look for N1s peak (400 eV) and P2p peak (133 eV).
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Applications in Drug Development & Materials
A. Metal-Organic Frameworks (MOFs): Acts as a linker for phosphonate-based MOFs. The amine group remains uncoordinated in the pores, available for post-synthetic modification (PSM) with drugs or imaging agents via amide coupling.
B. Biosensors: Used to functionalize Screen-Printed Electrodes (SPEs). The phosphonate binds to the electrode surface (if metal oxide), and the amine is used to crosslink antibodies using glutaraldehyde or EDC/NHS chemistry.
C. Corrosion Inhibition: The molecule forms a dense barrier layer on metals (Al, Mg alloys). The phosphonate anchors to the metal, while the aromatic ring provides steric bulk, blocking the diffusion of corrosive ions (Cl⁻).
Safety & Handling (MSDS Summary)
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Hazards: Skin Irritant (H315), Eye Irritant (H319).[3]
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Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
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Storage: Hygroscopic. Store in a desiccator at room temperature. Oxidation of the amine can occur; store under Nitrogen for long-term stability.
References
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PubChem. (2025).[3] (4-Aminophenyl)phosphonic acid | C6H8NO3P | CID 53590.[3] National Library of Medicine. [Link]
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Queffélec, C., et al. (2012). Surface modification using phosphonic acids and esters: characterization and applications. Chemical Reviews, 112(7), 3777-3807. [Link]
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Mutin, P. H., et al. (2004). Selective surface modification of metal oxides with organophosphorus compounds. Chemistry of Materials, 16(26), 5670-5675. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. aablocks.com [aablocks.com]
- 3. P-(4-Aminophenyl)phosphonic acid | C6H8NO3P | CID 53590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (4-Aminophenyl)phosphonic acid | 5337-17-7 [smolecule.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
